![molecular formula C20H20N4O4S2 B2962899 Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 488827-04-9](/img/structure/B2962899.png)
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, an oxadiazole ring, a thiophene ring, and an ester group. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the thiophene ring could undergo electrophilic aromatic substitution, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the ester and amide could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthetic Pathways and Heterocyclic Derivatives
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is involved in synthetic pathways leading to the formation of various heterocyclic compounds. Studies have explored its reactivity with different reagents to synthesize pyran, pyridine, and pyridazine derivatives, showcasing its versatility in heterocyclic synthesis (Mohareb et al., 2004). Additionally, this compound serves as a precursor for novel heterocycles with potential anticancer activity, with synthesized derivatives exhibiting potent activity against colon cancer cell lines (Abdel-Motaal et al., 2020).
Antitumor Evaluation
The compound has been utilized as a key precursor in the synthesis of diverse heterocyclic derivatives featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic versatility of this compound enables the exploration of various biological activities. Most notably, several of these derivatives have shown significant antiproliferative activity against a range of human cancer cell lines, underscoring the potential of this compound in antitumor research (Shams et al., 2010).
Biological Evaluations and Fluorescent Probes
Beyond its role in synthesizing heterocyclic compounds with potential therapeutic applications, derivatives of this compound have been studied for their biological activities. For instance, its derivatives have been evaluated for antimicrobial and antioxidant activities, highlighting the compound's relevance in discovering new agents with these properties (Bhoi et al., 2016). Furthermore, specific derivatives have demonstrated efficiency as fluorescent probes for mercury ion detection, indicating the compound's utility in environmental and analytical chemistry (Shao et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-2-27-19(26)16-13-5-3-4-6-14(13)30-18(16)22-15(25)11-29-20-24-23-17(28-20)12-7-9-21-10-8-12/h7-10H,2-6,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRMWVDZKQKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)
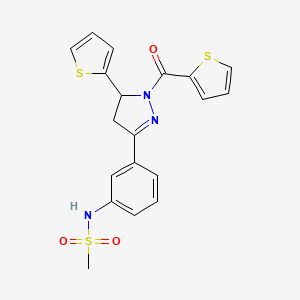
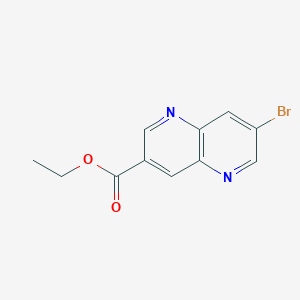
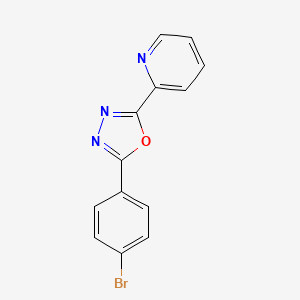
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)
![2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2962826.png)
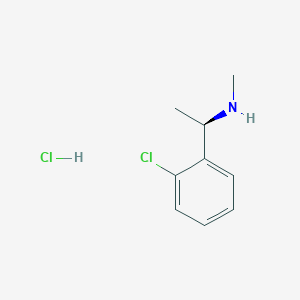
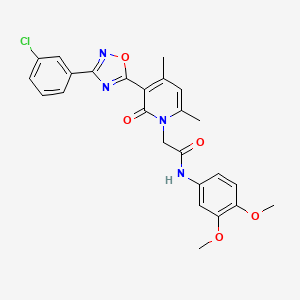
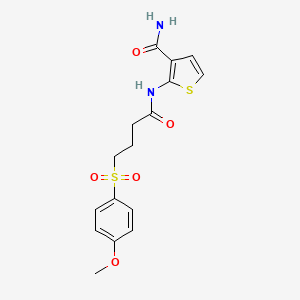
![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)
![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)
![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)
![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)